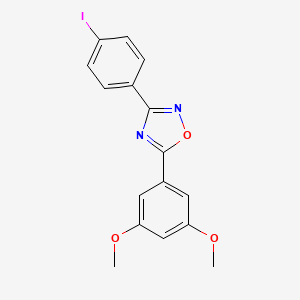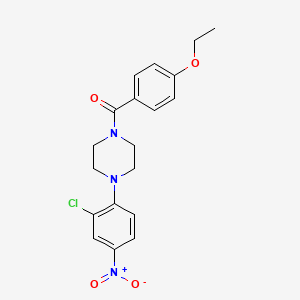![molecular formula C18H14ClNO4 B5087904 4-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5087904.png)
4-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CB-DPA and belongs to the class of pyrrolidine derivatives. CB-DPA has been shown to have promising effects in various biological systems, making it an attractive molecule for further investigation.
作用机制
The mechanism of action of CB-DPA is not fully understood, but it is believed to act through multiple pathways. CB-DPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. CB-DPA has also been shown to modulate the activity of ion channels, which can affect neuronal function.
Biochemical and Physiological Effects:
CB-DPA has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. CB-DPA has also been shown to reduce oxidative stress by activating the Nrf2 pathway. In addition, CB-DPA has been shown to have anti-tumor effects, possibly through the regulation of cell proliferation and apoptosis. CB-DPA has also been shown to improve cognitive function and protect against neurodegeneration.
实验室实验的优点和局限性
CB-DPA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity and high yield. CB-DPA is also stable under normal laboratory conditions, making it suitable for long-term storage. However, CB-DPA has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in certain experimental settings. In addition, the mechanism of action of CB-DPA is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on CB-DPA. One area of interest is the development of CB-DPA analogs with improved pharmacokinetic properties. Another area of interest is the investigation of CB-DPA in different disease models, including neurodegenerative diseases and cancer. Additionally, the mechanism of action of CB-DPA needs to be further elucidated to fully understand its therapeutic potential. Overall, CB-DPA has shown promise as a therapeutic agent and warrants further investigation.
合成方法
The synthesis of CB-DPA involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate in the presence of a base. The resulting product is then reacted with phthalic anhydride to obtain CB-DPA. The synthesis of CB-DPA has been optimized to yield high purity and high yield, making it suitable for research purposes.
科学研究应用
CB-DPA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. CB-DPA has also been investigated for its effects on the central nervous system, with studies showing that it has neuroprotective effects and can improve cognitive function.
属性
IUPAC Name |
4-[3-[(4-chlorophenyl)methyl]-2,5-dioxopyrrolidin-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c19-14-5-1-11(2-6-14)9-13-10-16(21)20(17(13)22)15-7-3-12(4-8-15)18(23)24/h1-8,13H,9-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJYCKFCHIWOOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(4-morpholinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one hydrochloride](/img/structure/B5087830.png)
![4-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]quinolinium bromide](/img/structure/B5087832.png)
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5087841.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2,1,3-benzothiadiazol-5-ylmethyl)-N-methylmethanamine](/img/structure/B5087843.png)
![3-methyl-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5087864.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B5087872.png)
![3-butoxy-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5087878.png)
![ethyl 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-1-piperazinecarboxylate](/img/structure/B5087881.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B5087887.png)

methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B5087897.png)
![N-(3-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5087921.png)
